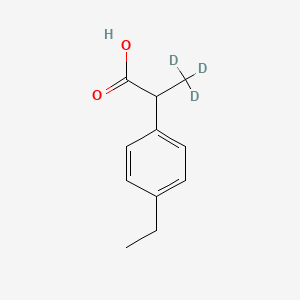

p-Ethylhydratropic Acid-d3

Description

p-Ethylhydratropic Acid-d3 (Catalogue No.: PA STI 039560) is a deuterated analog of p-ethylhydratropic acid, a branched-chain carboxylic acid with a substituted benzene ring. Its molecular formula is C11H11D3O2, and it has a molecular weight of 181.25 g/mol . The compound features three deuterium atoms, typically incorporated at specific positions (e.g., the ethyl group or methyl branch) to enhance stability and utility as an internal standard in mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies. As a reference material, it is critical for quantifying non-deuterated analogs in pharmacokinetic, metabolic, or environmental analyses, ensuring precision in trace-level detection .

Properties

IUPAC Name |

3,3,3-trideuterio-2-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMCZELQCNPMQV-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Ethylhydratropic Acid-d3 typically involves the deuteration of p-Ethylhydratropic Acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired purity and isotopic labeling. The production is carried out under strict quality control to ensure consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

p-Ethylhydratropic Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

p-Ethylhydratropic Acid-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.

Medicine: Investigated for its potential anti-inflammatory properties and as an impurity marker in pharmaceutical formulations.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of p-Ethylhydratropic Acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the behavior of similar non-deuterated compounds. The exact pathways and targets depend on the specific application and experimental conditions.

Comparison with Similar Compounds

Key Differences :

- Substituent Chain Length : this compound has a shorter ethyl group compared to p-Butyl Ibuprofen-d3, affecting lipophilicity and retention times in chromatographic methods .

- Functional Groups : The sodium salt derivative (PA STI 016471) enhances aqueous solubility, making it suitable for biological matrices, whereas the carboxylic acid group in 4-Carboxy-α-methylbenzeneacetic Acid-d3 increases acidity (pKa ~2.5–3.0), influencing ionization in MS .

- Deuterium Placement : Deuterium positions vary; for example, in this compound, deuterium is likely on the methyl branch, while in 4-Carboxy-α-methylbenzeneacetic Acid-d3, it may reside on the α-methyl group .

Physicochemical Properties

- Stability: Deuterated compounds generally exhibit improved metabolic stability. For instance, this compound resists hepatic degradation better than its non-deuterated counterpart, a trait shared with p-Butyl Ibuprofen-d3 .

- Solubility : The sodium salt form (PA STI 016471) has higher water solubility (~50 mg/mL) compared to the free acid forms (~1–5 mg/mL), critical for formulation in liquid chromatography .

- Mass Spectrometry Utility: The 3 Da mass shift in this compound enables clear differentiation from non-deuterated analytes in MS, similar to other D3-labeled standards like monobutyl phthalate-d4 ().

Research Findings and Challenges

- Sensitivity in Detection : this compound’s lower molecular weight (181.25 vs. 209.30 for p-Butyl Ibuprofen-d3) may improve ionizability in MS, enhancing detection limits .

- Synthetic Complexity : Introducing deuterium into branched chains (e.g., ethyl or butyl groups) requires specialized deuteration techniques, increasing production costs compared to simpler analogs like chloroacetic acid-d3 () .

- Inter-laboratory Variability: Variability in deuterium labeling (e.g., positional isomers) can affect cross-study reproducibility, a challenge noted in ECHA dossiers () .

Biological Activity

p-Ethylhydratropic Acid-d3 (CAS Number 1794753-91-5) is a deuterated derivative of hydratropic acid, a compound that has garnered interest for its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

In Vitro Studies

Recent research has focused on the effects of this compound on various cell types. Although specific studies directly involving this compound are scarce, analogous compounds have shown significant biological activities:

- Cell Proliferation : In vitro assays have indicated that certain hydratropic acid derivatives can promote cell proliferation in specific cancer cell lines.

- Apoptosis Induction : Some studies suggest that these compounds may induce apoptosis in malignant cells, offering potential therapeutic applications in oncology.

Case Studies

While direct case studies on this compound are not extensively documented, related compounds have been investigated for their therapeutic potential:

- Case Study 1 : A study on hydratropic acid derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential applications in cancer therapy.

- Case Study 2 : Research into the antioxidant effects of similar compounds revealed protective effects against oxidative damage in neuronal cells, indicating possible neuroprotective properties.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with related compounds. The following table summarizes key findings from studies on hydratropic acid and its derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Hydratropic Acid | Cell proliferation; apoptosis induction | Modulation of signaling pathways |

| Vitamin D3 Derivatives | Calcium mobilization; bone health | Hormonal regulation |

| This compound | Potential cell proliferation; antioxidant effects | Unknown; requires further research |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing p-Ethylhydratropic Acid-d3?

- Answer : Synthesis of deuterated compounds like this compound requires precise control over isotopic labeling (e.g., ensuring ≥98% deuterium incorporation at specified positions). Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and isotopic purity by analyzing peak splitting patterns and comparing to non-deuterated analogs .

- Mass Spectrometry (MS) : To verify molecular weight and isotopic distribution. For example, a +3 Da shift in the molecular ion peak confirms deuterium incorporation .

- Chromatographic Purity Testing : Use HPLC/UV or LC-MS with certified reference standards (e.g., USP Glacial Acetic Acid RS) to detect impurities .

Q. How should researchers prepare calibration standards for quantifying this compound in analytical workflows?

- Answer :

- Stock Solutions : Prepare in inert solvents like methanol or tert-butyl methyl ether at concentrations (e.g., 1 mg/mL) to avoid degradation. Store at 0–6°C for stability .

- Matrix-Matched Calibration : Use deuterated analogs as internal standards to correct for matrix effects in biological or environmental samples. Validate linearity across a range (e.g., 0.1–10 µg/mL) with R² > 0.99 .

Advanced Research Questions

Q. How can researchers design experiments to mitigate isotopic interference when using this compound in tracer studies?

- Answer :

- Isotopic Dilution Analysis (IDA) : Use high-purity deuterated standards to minimize cross-talk between isotopic forms. For example, avoid overlapping mass transitions in LC-MS/MS by selecting unique precursor/product ion pairs .

- Control Experiments : Include blank samples and non-deuterated controls to quantify background signals. Statistical tools (e.g., ANOVA) can identify significant deviations caused by isotopic impurities .

Q. What methodologies resolve contradictions in data when deuterated analogs exhibit unexpected reactivity or stability?

- Answer :

- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of deuterated vs. non-deuterated compounds to identify mechanistic discrepancies. For example, a higher KIE in acid-catalyzed reactions may indicate altered transition states .

- Stability Studies : Conduct accelerated degradation tests under varying pH/temperature. Use Arrhenius plots to predict shelf-life and validate storage conditions .

Q. How should researchers validate the accuracy of this compound quantification in complex matrices (e.g., plasma or environmental samples)?

- Answer :

- Recovery Experiments : Spike known concentrations into the matrix and calculate recovery rates (target: 85–115%). Adjust extraction protocols (e.g., solid-phase extraction) if recoveries fall outside this range .

- Cross-Validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. GC-MS) to confirm consistency. Document uncertainties using guidelines from Reviews in Analytical Chemistry .

Methodological and Ethical Considerations

Q. What are best practices for documenting and replicating experiments involving deuterated compounds?

- Answer :

- Data Integrity : Maintain raw data (e.g., chromatograms, spectra) in permanent, accessible formats. Use electronic lab notebooks with audit trails to prevent data manipulation .

- Detailed Protocols : Specify instrument parameters (e.g., column type, gradient program) and software settings (e.g., MS collision energy) to enable replication .

Q. How can researchers address ethical challenges in data handling for studies using controlled substances like this compound (DEA Schedule CII)?

- Answer :

- Regulatory Compliance : Obtain DEA licenses for synthesis/storage. Securely archive data with pseudonymization to protect sensitive information .

- Transparency : Disclose all conflicts of interest and funding sources in publications. Follow institutional guidelines for data sharing .

Data Presentation and Publication

Q. What statistical approaches are recommended for analyzing variability in deuterated compound studies?

- Answer :

- Error Propagation : Calculate combined uncertainties from multiple sources (e.g., pipetting, instrument noise) using Monte Carlo simulations .

- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points. Justify exclusions in supplementary materials .

Q. How should researchers structure manuscripts to highlight the significance of this compound in their findings?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.